molecular formula C22H36O3 B13802935 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- CAS No. 63134-27-0

1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)-

Cat. No.: B13802935
CAS No.: 63134-27-0
M. Wt: 348.5 g/mol
InChI Key: DCJOHKAKSCTBKS-UHFFFAOYSA-N
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Description

1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- is an organic compound with the molecular formula C22H36O3 It is characterized by the presence of a ketone group (octanone) and a phenyl ring substituted with two hydroxyl groups and an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- typically involves the following steps:

    Formation of the Phenyl Ring: The phenyl ring is first synthesized with appropriate substituents, including hydroxyl groups and an octyl chain.

    Attachment of the Octanone Group: The octanone group is then introduced through a Friedel-Crafts acylation reaction, where an octanoyl chloride reacts with the substituted phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and ketone moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of inflammatory mediators or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-Octanone, 1-(2,5-dihydroxyphenyl)-: Lacks the octyl chain, resulting in different physical and chemical properties.

    1-Octanone, 1-(4-hydroxy-2,5-dimethylphenyl)-: Contains methyl groups instead of an octyl chain, affecting its reactivity and applications.

Properties

CAS No.

63134-27-0

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

1-(2,5-dihydroxy-4-octylphenyl)octan-1-one

InChI

InChI=1S/C22H36O3/c1-3-5-7-9-11-12-14-18-16-22(25)19(17-21(18)24)20(23)15-13-10-8-6-4-2/h16-17,24-25H,3-15H2,1-2H3

InChI Key

DCJOHKAKSCTBKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1O)C(=O)CCCCCCC)O

Origin of Product

United States

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